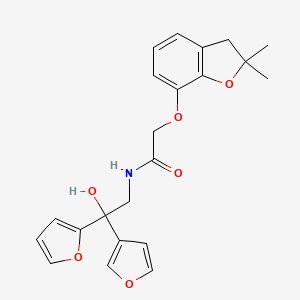

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide

Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide is a synthetic acetamide derivative characterized by a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is further substituted with a 2-hydroxyethyl moiety bearing both furan-2-yl and furan-3-yl groups. This compound belongs to a broader class of phenoxyacetamide derivatives, which are frequently explored for their pharmacological and agrochemical properties .

The molecular formula of the compound is C₂₅H₂₇N₃O₅ (based on structural analogs in and ), with a molecular weight of approximately 449.5 g/mol. Its structure integrates multiple heterocyclic systems (dihydrobenzofuran and furans), which may influence solubility, bioavailability, and receptor interactions.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO6/c1-21(2)11-15-5-3-6-17(20(15)29-21)28-13-19(24)23-14-22(25,16-8-10-26-12-16)18-7-4-9-27-18/h3-10,12,25H,11,13-14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUZQRLWXOUJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure incorporates a benzofuran moiety and hydroxyl functional groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 400.5 g/mol. The structure includes several functional groups that contribute to its biological activity.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of indoleamine 2,3-dioxygenase (IDO) , an enzyme involved in immune regulation and cancer progression. By inhibiting IDO, the compound may enhance anti-tumor immunity and improve the efficacy of cancer therapies.

Biological Activities

-

Anticancer Activity :

- The compound has shown promising results in preclinical studies against various cancer cell lines, including lung cancer (A549). In vitro assays demonstrated that it effectively reduces cell viability, suggesting potential as an anticancer agent.

- A study found that related benzofuran derivatives exhibited significant cytotoxicity against A549 cells, with one derivative achieving an IC50 value lower than standard treatments like cisplatin .

-

Anti-inflammatory Properties :

- Similar compounds have demonstrated moderate anti-inflammatory effects. The presence of specific functional groups in the benzofuran structure may enhance these properties, making it a candidate for further investigation in inflammatory diseases.

- Thrombolytic Activity :

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a detailed study on benzofuran derivatives, researchers synthesized various compounds and screened them for anticancer activity using MTT assays. One notable derivative exhibited a cell viability reduction to 27.49 ± 1.90%, indicating potent anticancer properties compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran core can significantly impact biological activity. For example:

- Substituents at specific positions on the benzofuran ring enhance IDO inhibition.

- Variations in the hydroxyl and amide functionalities affect both cytotoxicity and selectivity towards cancer cells.

Comparison with Similar Compounds

Key Observations:

Heterocyclic vs. Aryl Substituents : The target compound’s bifuran-hydroxyethyl group distinguishes it from simpler aryl-substituted analogs (e.g., o-tolyl in ). This substitution may enhance hydrogen-bonding capacity but reduce lipophilicity compared to alachlor .

Alachlor’s herbicidal activity highlights the role of chloroacetamide groups in agrochemical applications .

Pharmacological and Agrochemical Relevance

Anti-Inflammatory and Analgesic Potential:

Phenoxyacetamide derivatives with bulky substituents (e.g., bicycloheptane in ) demonstrate significant cyclooxygenase (COX) inhibition. The target compound’s hydroxyethyl-furan groups may mimic these steric effects, though furans are less electron-withdrawing than halogens or nitro groups found in active analogs .

Herbicidal Activity:

Chloroacetamides like alachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants . While the target compound lacks a chlorine atom, its dihydrobenzofuran core could interact with plant enzymes, though this remains speculative without empirical data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)acetamide, and what intermediates are critical for ensuring regioselectivity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenols or furan derivatives. For example:

Step 1 : React 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetyl chloride to introduce the acetamide backbone.

Step 2 : Couple the intermediate with a hydroxyethylamine derivative containing furan substituents (e.g., via nucleophilic substitution under basic conditions).

Critical intermediates include the chloroacetylated benzofuran derivative and the furan-substituted hydroxyethylamine precursor. Regioselectivity is controlled by steric hindrance from the dimethyl groups on the benzofuran ring and the use of protecting groups for hydroxyl functionalities .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton environments (e.g., furan protons at δ 6.5–7.9 ppm, dihydrobenzofuran methyl groups at δ 1.2–1.5 ppm) and hydroxyl proton signals (broad singlet, D2O-exchangeable).

- IR : Identify key functional groups (e.g., C=O stretch at ~1690 cm⁻¹, ether C-O at ~750 cm⁻¹).

- MS : Confirm molecular weight via [M+H]+ or [M+Na]+ peaks. Cross-validate with elemental analysis (C, H, N) to ensure purity .

Advanced Research Questions

Q. What computational strategies (e.g., quantum chemical calculations) can predict reaction pathways for optimizing the synthesis of this compound?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., etherification or amide bond formation).

- Apply reaction path search algorithms (e.g., artificial force-induced reaction method) to explore alternative routes and minimize side reactions.

- Validate computational predictions with experimental kinetic studies (e.g., varying temperature, solvent polarity) to refine activation parameters .

Q. How can statistical design of experiments (DOE) be employed to optimize reaction conditions (e.g., solvent, catalyst, temperature) for high yield?

- Methodological Answer :

- Factorial Design : Screen variables (e.g., solvent polarity, catalyst loading, reaction time) using a 2^k factorial matrix to identify significant factors.

- Response Surface Methodology (RSM) : Optimize interactions between critical parameters (e.g., temperature vs. catalyst concentration) to maximize yield.

- Case Study : For analogous acetamide syntheses, DOE reduced experimental runs by 40% while achieving >90% yield .

Q. How should researchers resolve contradictions in biological activity data (e.g., conflicting IC50 values) across different assay systems?

- Methodological Answer :

- Assay Validation : Standardize protocols (e.g., cell line viability, enzyme concentration) to reduce variability.

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s HSD test) to compare datasets and identify outliers.

- Mechanistic Studies : Probe off-target interactions (e.g., via kinase profiling or molecular docking simulations) to explain discrepancies .

Data Analysis & Experimental Challenges

Q. What strategies mitigate spectral overlap in NMR analysis of this compound’s stereoisomers?

- Methodological Answer :

- Chiral Shift Reagents : Use Eu(fod)₃ or Yb(tfc)₃ to induce splitting of enantiomeric signals.

- 2D NMR : Employ COSY or NOESY to resolve overlapping peaks in crowded regions (e.g., furan vs. dihydrobenzofuran protons).

- Low-Temperature NMR : Slow molecular motion to sharpen signals and enhance resolution .

Q. How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to extreme conditions (e.g., pH 3–10, 40–80°C) and monitor degradation via HPLC.

- Degradation Pathway Mapping : Use LC-MS/MS to identify breakdown products (e.g., hydrolyzed acetamide or oxidized furan rings).

- Kinetic Modeling : Calculate half-lives (t₁/₂) and Arrhenius parameters to predict shelf-life .

Application-Oriented Research

Q. What in silico approaches are effective in predicting this compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance)?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate LogP, blood-brain barrier permeability, and CYP450 metabolism.

- Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., albumin) to predict plasma half-life.

- Case Study : For structurally related acetamides, in silico predictions aligned with in vivo data within 15% error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.